Syk-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Syk-IN-8 is a chemical compound known for its inhibitory effects on spleen tyrosine kinase (Syk). Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-lymphocytes, mast cells, and macrophages. This compound has demonstrated significant potential in the treatment of various hematological malignancies and inflammatory diseases by inhibiting the activity of spleen tyrosine kinase.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Syk-IN-8 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the high purity of the compound. The scalability of the synthesis process is crucial for producing sufficient quantities of this compound for research and potential therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions
Syk-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its inhibitory activity.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Syk-IN-8 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of spleen tyrosine kinase in various chemical reactions and pathways.
Biology: In biological research, this compound is employed to investigate the signaling pathways mediated by spleen tyrosine kinase in immune cells.
Medicine: this compound has shown promise in the treatment of hematological malignancies, such as leukemia and lymphoma, by inhibiting spleen tyrosine kinase activity. It is also being explored for its potential in treating inflammatory diseases and autoimmune disorders.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting spleen tyrosine kinase.
Wirkmechanismus
Syk-IN-8 exerts its effects by inhibiting the activity of spleen tyrosine kinase. The compound binds to the active site of spleen tyrosine kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways mediated by spleen tyrosine kinase, leading to reduced cellular responses such as chemokine release, actin cytoskeletal rearrangement, proliferation, differentiation, and cell survival. The molecular targets and pathways involved include the phosphorylation of the adaptor molecule linker for activation of T cells (LAT) and other downstream signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Syk-IN-8 can be compared with other spleen tyrosine kinase inhibitors such as entospletinib and lanraplenib. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. For example:
Entospletinib: An oral spleen tyrosine kinase inhibitor with demonstrated clinical activity in acute myeloid leukemia.
Lanraplenib: A next-generation oral spleen tyrosine kinase inhibitor with comparable potency and selectivity to entospletinib.
This compound is unique in its specific inhibitory profile and has shown significant antiproliferative effects on various hematological tumor cells, making it a valuable tool in both research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H26N10 |
---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
N-[5-[6-(4-propan-2-ylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H26N10/c1-14(2)32-7-9-33(10-8-32)15-3-4-17-18(11-15)29-23(28-17)20-19(12-27-31-20)30-22-16-5-6-24-21(16)25-13-26-22/h3-6,11-14H,7-10H2,1-2H3,(H,27,31)(H,28,29)(H2,24,25,26,30) |
InChI-Schlüssel |
MSHCGLLGVLXBJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C=NN4)NC5=NC=NC6=C5C=CN6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.